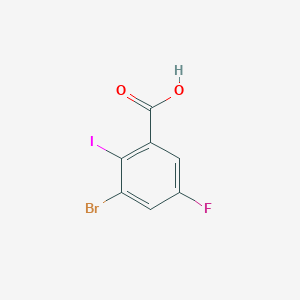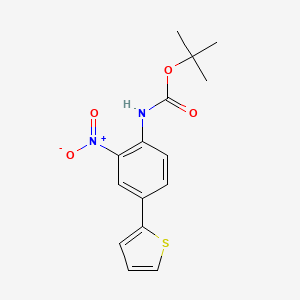![molecular formula C14H15Br2N4Ni-4 B13897731 Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide CAS No. 894102-11-5](/img/structure/B13897731.png)
Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide: is a complex organometallic compound with the molecular formula C13H13Br2N5Ni and a molecular weight of 457.78 g/mol . It is known for its applications in catalysis, particularly in cross-coupling reactions, due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide typically involves the reaction of nickel precursors with bromo-substituted pyridine and imidazole derivatives under inert conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves careful control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel species.
Substitution: The bromide ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: Nickel(III) or Nickel(IV) complexes.
Reduction: Nickel(0) or Nickel(I) complexes.
Substitution: New nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide is widely used as a catalyst in cross-coupling reactions such as the Suzuki-Miyaura and Kumada-Tamao-Corriu reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s catalytic properties are valuable in the synthesis of biologically active molecules and pharmaceuticals .
Industry: In the industrial sector, the compound is used in the production of fine chemicals and materials. Its catalytic efficiency and selectivity make it a valuable tool in various chemical manufacturing processes .
Mecanismo De Acción
The mechanism of action of Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide involves the coordination of the nickel center with the pyridine and imidazole ligands, forming a stable complex. This complex can undergo oxidative addition, transmetalation, and reductive elimination steps, which are crucial in catalytic cycles for cross-coupling reactions .
Molecular Targets and Pathways: The primary molecular targets are the substrates involved in the cross-coupling reactions. The pathways include the formation of carbon-carbon bonds through the catalytic cycle mentioned above .
Comparación Con Compuestos Similares
Palladium-based Catalysts: Palladium complexes are also widely used in cross-coupling reactions but are often more expensive and less abundant than nickel.
Copper-based Catalysts: Copper complexes can catalyze similar reactions but may require harsher conditions and offer lower selectivity.
Uniqueness: Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide is unique due to its high catalytic efficiency, selectivity, and relatively low cost compared to palladium-based catalysts. Its ability to operate under milder conditions also makes it an attractive option for various synthetic applications .
Propiedades
Número CAS |
894102-11-5 |
|---|---|
Fórmula molecular |
C14H15Br2N4Ni-4 |
Peso molecular |
457.80 g/mol |
Nombre IUPAC |
bromonickel;1-methyl-3-[3-(3-methyl-2H-imidazol-2-id-1-yl)benzene-2-id-1-yl]-2H-imidazol-2-ide;bromide |
InChI |
InChI=1S/C14H15N4.2BrH.Ni/c1-15-6-8-17(11-15)13-4-3-5-14(10-13)18-9-7-16(2)12-18;;;/h3-9,11-12H,1-2H3;2*1H;/q-3;;;+1/p-2 |
Clave InChI |
OKUAPBJEDJKSQO-UHFFFAOYSA-L |
SMILES canónico |
CN1[CH-]N(C=C1)C2=[C-]C(=CC=C2)N3[CH-]N(C=C3)C.[Ni]Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)


![Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate](/img/structure/B13897667.png)

![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)








